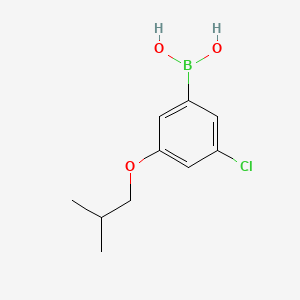

2-(6-甲氧基吡啶-2-基)-6-甲基-1,3,6,2-二噁杂硼环-4,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

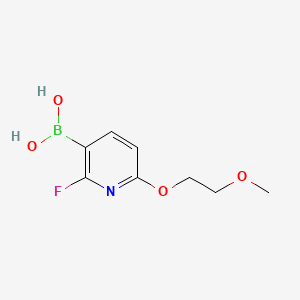

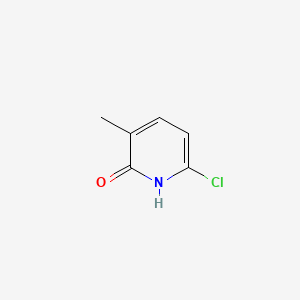

The compound appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . Pyridine derivatives are important in numerous bioactive molecules .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, substituted pyridines can be synthesized via various methods . For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

科学研究应用

抑制活性:该化合物的衍生物 2-(((6-甲氧基吡啶-3-基)氨基)甲基)异吲哚啉-1,3-二酮,表现出显着的酪氨酸酶抑制活性。这表明在与酶抑制或针对酪氨酸酶活性异常状况的治疗剂开发相关的领域中具有潜在应用 (Then 等人,2018).

结构分析:分析了类似化合物 2-(6-溴吡啶-2-基)-6-甲基-[1,3,6,2]二噁杂硼环的晶体结构。了解这些结构有助于开发具有特定所需性质的新化合物 (Sopková-de Oliveira Santos 等人,2004).

药物开发:一项研究发现 3(S)-(6-甲氧基吡啶-3-基)-3-[2-氧代-3-[3-(5,6,7,8-四氢-[1,8]-萘啶-2-基)丙基]咪唑烷-1-基]丙酸作为 α(v)β(3) 受体的有效拮抗剂,表明在药物开发中具有潜力,尤其是在骨质疏松症的治疗中 (Hutchinson 等人,2003).

聚合物中的阻燃性:已经探索了使用硼化苯乙烯,例如 6-甲基-2-(4-乙烯基苯基)-1,3,6,2-二噁杂硼环-4,8-二酮,以降低聚苯乙烯的可燃性,表明其在增强材料安全性方面具有潜力 (Wiącek 等人,2015).

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, also known as “2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione”, is a boronic acid derivative protected with methyliminodiacetic acid (MIDA). This protection allows the compound to remain stable under standard Suzuki-Miyaura coupling conditions . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .

Biochemical Pathways

Boronic acids and their derivatives, such as the mida boronates, are widely used in the suzuki-miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

The use of boronic acids and their derivatives in suzuki-miyaura cross-coupling reactions can lead to the formation of various organic compounds, which can have diverse biological activities .

Action Environment

The action, efficacy, and stability of “6-Methoxypyridine-2-boronic acid MIDA ester” can be influenced by various environmental factors. For instance, the stability of MIDA boronates is enhanced compared to typical boronic acids, allowing for selective and iterative cross-coupling sequences .

属性

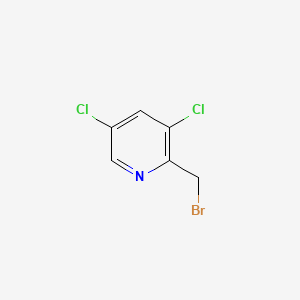

IUPAC Name |

2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOGDARCSEVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746397 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

CAS RN |

1227700-45-9 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)